5/'-O-(二甲氧基三苯甲基)-N2-(二甲氨基亚甲基)-3/'-脱氧鸟苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

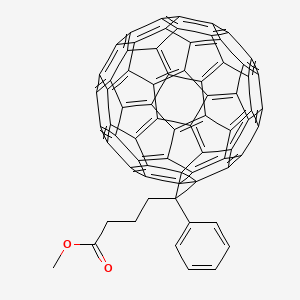

The synthesis involves protecting the guanosine molecule with specific groups to make it stable and reactive for further modifications. Roelen et al. (1991) detailed the solid-phase synthesis incorporating modified bases like 7-hydro-8-oxo-2'-deoxyguanosine, using 5'-(4,4'-dimethoxytrityl) protected derivatives for oligodeoxyribonucleotide assembly. This process highlights the complexity and precision required in synthesizing such modified nucleosides (Roelen et al., 1991).

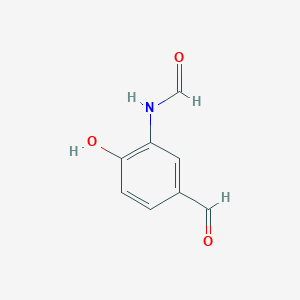

Molecular Structure Analysis

The molecular structure of 5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3'-deoxyguanosine is designed to facilitate specific chemical reactions. This structure features protective groups that shield sensitive sites during the synthesis process, enabling selective reactions to occur. For example, protective groups at the 5' and N2 positions prevent unwanted side reactions, maintaining the integrity of the guanosine core during synthesis and modifications (Oka et al., 2004).

Chemical Reactions and Properties

The chemical properties of this modified guanosine allow for its incorporation into oligonucleotides through specific reactions. For instance, its protected form can undergo efficient coupling reactions in the solid-phase synthesis of DNA and RNA. The protecting groups can be removed under controlled conditions, revealing the reactive sites necessary for forming phosphodiester bonds with adjacent nucleotides (Arnold et al., 1991).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, are crucial for its utility in nucleotide synthesis. Its design ensures compatibility with the solvents and conditions typically used in oligonucleotide assembly processes. The dimethoxytrityl and dimethylaminomethylidene groups contribute to the compound's overall stability and solubility, facilitating its use in various synthetic environments (Guzaev, 1992).

Chemical Properties Analysis

The specific chemical properties of 5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3'-deoxyguanosine, such as its reactivity with other nucleotide precursors, enable the controlled synthesis of oligonucleotides containing this modified base. Its reactivity is designed to allow for selective incorporation into oligonucleotides, providing a means to introduce specific modifications that can influence the properties of the resulting DNA or RNA strand (Mukobata et al., 2010).

科学研究应用

寡脱氧核苷酸合成

5′-O-(二甲氧基三苯甲基)-N2-(二甲氨基亚甲基)-3′-脱氧鸟苷已用于寡脱氧核苷酸的自动合成。该化合物作为构建包含 30-40 个碱基的寡脱氧核苷酸的关键合成子,在磷酰化过程中避免副反应中发挥关键作用(Točík, Arnold, & Smrt, 1987)。

RNA合成

该化合物还用于生物活性RNA的机器辅助合成,特别是在构建特定RNA结构中。它的改性衍生物已被用于合成微螺旋Ala,证明了该化合物在RNA合成中的用途(Arnold, Smrt, Zajicek, Ott, Schiesswohl, & Sprinzl, 1991)。

修饰碱基合成

另一种应用包括在合成含有修饰碱基的DNA片段中使用它,例如7-氢-8-氧-2′-脱氧鸟苷。这个过程涉及使用5′-(4,4′-二甲氧基三苯甲基)保护的7-氢-8-氧-2′-脱氧鸟苷的3′-(2-氰乙氧基)-N,N-二异丙基磷酰胺,证明了该化合物在修饰核苷酸合成中的多功能性(Roelen, Saris, Brugghe, van den Elst, Westra, van der Marel, & van Boom, 1991)。

寡核苷酸合成

它的衍生物已用于寡核苷酸的制备,说明了它在核酸化学中的作用。这包括通过改进的亚磷酰胺偶联方法合成富含鸟苷一磷酸脱氧鸟苷的甲基丙烯酸寡聚物(Wilson, Fenati, Williams, & Ellis, 2018)。

抗体制备

有趣的是,已经产生了抗体来识别二甲氧基三苯甲基基团,该基团用作寡核苷酸合成中的保护基。这展示了该化合物在合成寡核苷酸的生产和控制中的免疫学应用(Chersi, Romano, Evangelista, Mileo, & Falasca, 1991)。

作用机制

Target of Action

The primary target of 5’-O-(Dimethoxytrityl)-N2-(Dimethylaminomethylidene)-3’-Deoxyguanosine is the nucleic acid structure within cells . This compound is a nucleoside derivative , which means it can be incorporated into the growing chain of nucleic acids during the process of DNA or RNA synthesis .

Mode of Action

5’-O-(Dimethoxytrityl)-N2-(Dimethylaminomethylidene)-3’-Deoxyguanosine interacts with its targets by incorporating itself into the nucleic acid chain during synthesis . The Dimethoxytrityl (DMT) group is a protecting group used for the protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis . This allows the compound to be added to the growing nucleic acid chain without unwanted side reactions .

Biochemical Pathways

The compound plays a role in the nucleic acid synthesis pathway . By incorporating itself into the growing nucleic acid chain, it can affect the sequence and structure of the synthesized DNA or RNA . This can have downstream effects on processes such as gene expression and protein synthesis, depending on the specific sequence and location of incorporation .

Pharmacokinetics

Like other nucleoside derivatives, it is expected to be taken up by cells and incorporated into nucleic acids during synthesis . The compound’s bioavailability would depend on factors such as its stability, solubility, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context of its incorporation. For example, if the compound is incorporated into a gene sequence, it could potentially alter the gene’s expression . This could have a variety of downstream effects, depending on the function of the affected gene .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature conditions could potentially degrade the compound or affect its ability to be incorporated into nucleic acids . Additionally, the presence of other molecules could either facilitate or inhibit the compound’s uptake by cells .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5/'-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/'-DEOXYGUANOSINE' involves the protection of the 5'-hydroxyl group and the guanine nitrogen atoms, followed by the formation of the imine linkage between the guanine and the dimethylaminomethylidene group. The final step involves the removal of the protecting groups to obtain the desired compound.", "Starting Materials": [ "3'-deoxyguanosine", "dimethylformamide", "triethylamine", "dimethylaminomethyl chloride", "dimethoxytrityl chloride", "pyridine", "acetic anhydride", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of the 5'-hydroxyl group of 3'-deoxyguanosine with dimethoxytrityl chloride in the presence of pyridine and triethylamine to obtain 5'-O-(dimethoxytrityl)-3'-deoxyguanosine.", "Protection of the guanine nitrogen atoms with acetic anhydride in the presence of pyridine to obtain N2-acetyl-5'-O-(dimethoxytrityl)-3'-deoxyguanosine.", "Formation of the imine linkage between the guanine and the dimethylaminomethylidene group by reacting N2-acetyl-5'-O-(dimethoxytrityl)-3'-deoxyguanosine with dimethylaminomethyl chloride in the presence of sodium bicarbonate in dimethylformamide.", "Removal of the dimethoxytrityl and acetyl protecting groups by treatment with dichloromethane and diethyl ether in the presence of sodium bicarbonate and sodium chloride to obtain the desired compound '5/'-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/'-DEOXYGUANOSINE'." ] } | |

CAS 编号 |

172361-60-3 |

分子式 |

C34H36N6O6 |

分子量 |

624.69 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)